molecular formula C12H14F2N2O B5709930 (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B5709930
M. Wt: 240.25 g/mol
InChI Key: XGGTZFZYLIFFHG-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluorophenyl group and a methylpiperazine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols .

Scientific Research Applications

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it may interact with neurotransmitter receptors, modulating pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its reactivity and potential for various chemical modifications, while the methylpiperazine moiety contributes to its biological activity .

Properties

IUPAC Name

(2,3-difluorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGTZFZYLIFFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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